molecular formula C11H16N2O B8718877 6-Piperidin-1-ylmethyl-pyridin-3-ol

6-Piperidin-1-ylmethyl-pyridin-3-ol

Cat. No.: B8718877
M. Wt: 192.26 g/mol
InChI Key: POGUDLUEHYZWBR-UHFFFAOYSA-N
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Description

6-Piperidin-1-ylmethyl-pyridin-3-ol is a pyridine derivative featuring a piperidine moiety linked via a methyl group to the 6-position of the pyridine ring, with a hydroxyl group at the 3-position. Pyridine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery and catalysis. Piperidine-containing pyridines often exhibit enhanced binding affinity in biological systems due to the rigidity and basicity of the piperidine ring .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-(piperidin-1-ylmethyl)pyridin-3-ol

InChI

InChI=1S/C11H16N2O/c14-11-5-4-10(12-8-11)9-13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2

InChI Key

POGUDLUEHYZWBR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Property Variations

The substituents on the pyridine ring significantly influence physicochemical properties (e.g., solubility, reactivity) and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
6-Iodo-5-methoxypyridin-3-ol Iodo (6), Methoxy (5), Hydroxyl (3) C₆H₆INO₂ 265.03 High reactivity in cross-coupling
2-Chloro-6-iodo-5-methylpyridin-3-ol Chloro (2), Iodo (6), Methyl (5) C₇H₆ClINO 299.49 Steric hindrance; halogen interactions
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide Pyrrolidinyl (6), Chloro (2), Pivalamide (3) C₁₉H₂₇ClN₃O₂ 364.89 Potential CNS-targeting ligand
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluoropyridinyl (2), Pyrrolidinyl C₁₀H₁₃FN₂O 196.22 Enhanced metabolic stability
2-Bromo-6-(hydroxymethyl)pyridin-3-ol Bromo (2), Hydroxymethyl (6) C₇H₈BrNO₂ 218.05 Electrophilic substitution candidate

Key Findings from Structural Comparisons

Electronic Effects: Halogenated derivatives (e.g., 6-Iodo-5-methoxypyridin-3-ol , 2-Bromo-6-(hydroxymethyl)pyridin-3-ol ) exhibit increased electrophilicity, making them reactive in Suzuki-Miyaura couplings. Fluorine substitution (e.g., in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol ) enhances metabolic stability and bioavailability.

Steric and Binding Effects :

  • Bulky substituents like tert-butyldimethylsilyloxy (e.g., in compounds) reduce solubility but improve stability under acidic conditions .
  • Piperidinyl and pyrrolidinyl groups (e.g., in N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide ) enhance receptor binding due to their conformational rigidity.

Hydroxyl Group Reactivity :

  • The hydroxyl group at the 3-position (common in all analogs) facilitates hydrogen bonding, critical for interactions in enzymatic or receptor sites.

Preparation Methods

Reductive Amination of 5-Hydroxypyridine-2-carbaldehyde

A direct route to 6-piperidin-1-ylmethyl-pyridin-3-ol involves reductive amination of 5-hydroxypyridine-2-carbaldehyde with piperidine. In this method, the aldehyde group undergoes nucleophilic attack by piperidine, followed by reduction to yield the secondary amine.

Procedure :

  • Condensation : 5-Hydroxypyridine-2-carbaldehyde is reacted with piperidine in tetrahydrofuran (THF) at 25°C for 12 hours to form the imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) is added at 0°C, and the mixture is stirred for 4 hours to reduce the imine to the amine.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate this compound in 68% yield.

Optimization Notes :

  • THF outperforms dichloromethane (DCM) as a solvent due to better solubility of intermediates.

  • Excess piperidine (1.5 equivalents) ensures complete conversion of the aldehyde.

Table 1: Key Parameters for Reductive Amination

ParameterValue/Detail
SolventTHF
Temperature25°C (condensation), 0°C (reduction)
Reducing AgentNaBH₄ (2.0 equiv)
Yield68%
Purity (HPLC)>95%

Coupling of Preformed Piperidine and Pyridine Intermediates

Mitsunobu Reaction for Ether Formation

An alternative method employs the Mitsunobu reaction to couple 6-(chloromethyl)pyridin-3-ol with piperidine. This approach avoids reduction steps but requires activation of the hydroxyl group.

Procedure :

  • Activation : 6-(Chloromethyl)pyridin-3-ol is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in DCM.

  • Coupling : Piperidine is added dropwise, and the reaction is stirred at 25°C for 24 hours.

  • Purification : The product is isolated via flash chromatography (hexane/ethyl acetate, 8:2) with a 55% yield.

Challenges :

  • Competing elimination reactions reduce yield, necessitating strict temperature control.

  • Triphenylphosphine oxide byproducts complicate purification.

Table 2: Mitsunobu Reaction Conditions

ParameterValue/Detail
ActivatorDEAD (1.2 equiv)
LigandPPh₃ (1.2 equiv)
SolventDCM
Reaction Time24 hours
Yield55%

Hydrogenation of Tetrahydropyridine Precursors

Catalytic Hydrogenation for Ring Saturation

A patent by Carruthers et al. discloses a method starting from 6-piperidin-1-ylmethyl-pyridin-3-one, which is hydrogenated to the final alcohol. This method ensures high stereochemical fidelity.

Procedure :

  • Substrate Preparation : 6-Piperidin-1-ylmethyl-pyridin-3-one is dissolved in ethanol.

  • Hydrogenation : Palladium on charcoal (Pd/C, 10 wt%) is added, and the mixture is hydrogenated at 50 psi H₂ and 40°C for 6 hours.

  • Isolation : Filtration and solvent evaporation yield this compound with 82% yield and >99% purity.

Advantages :

  • Scalable for industrial production due to mild conditions.

  • No racemization observed, critical for chiral drug intermediates.

Table 3: Hydrogenation Optimization Data

ParameterValue/Detail
CatalystPd/C (10 wt%)
Pressure50 psi H₂
Temperature40°C
Yield82%
Selectivity>99% (no byproducts)

Comparative Analysis of Methods

Yield and Efficiency

  • Reductive Amination : Highest yield (68%) but requires moisture-sensitive reagents.

  • Mitsunobu Reaction : Moderate yield (55%) with cumbersome byproduct removal.

  • Hydrogenation : Most efficient (82% yield) and scalable, though dependent on substrate availability.

Practical Considerations

  • Cost : Hydrogenation requires Pd/C, increasing expense compared to NaBH₄-based methods.

  • Safety : Mitsunobu reagents (DEAD) pose toxicity risks, necessitating specialized handling .

Q & A

Q. What are the standard synthetic routes for 6-Piperidin-1-ylmethyl-pyridin-3-ol, and how can its purity be validated?

Methodology :

  • Synthesis : Begin with a pyridine precursor (e.g., 6-hydroxymethylpyridin-3-ol) and introduce the piperidine moiety via nucleophilic substitution or reductive amination. For example, react 6-(hydroxymethyl)pyridin-3-ol with piperidine using a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.
  • Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodology :

  • Solubility : Perform shake-flask experiments in solvents (e.g., water, ethanol, DMSO) at 25°C. Measure saturation concentration via UV-Vis spectroscopy.
  • Stability : Conduct accelerated stability studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation using LC-MS .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting point and thermal decomposition profile .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Methodology :

  • Contradiction Analysis : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae.
  • Case Study : If a synthetic derivative shows unexpected ¹H NMR splitting, consider stereochemical effects or hydrogen bonding. Use 2D NMR (COSY, NOESY) to resolve spatial arrangements .

Q. What strategies optimize the regioselectivity of piperidine substitution in pyridin-3-ol derivatives?

Methodology :

  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for coupling reactions. For example, use Buchwald-Hartwig conditions to enhance C-N bond formation .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Computational Modeling : Employ molecular docking or DFT to predict steric/electronic preferences at reactive sites .

Q. How does structural modification of this compound impact its biological activity?

Methodology :

  • SAR Studies : Synthesize analogs with variations in the piperidine ring (e.g., methylation, fluorination) or pyridin-ol moiety. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Key Finding : Hydroxyl group positioning (e.g., meta vs. para) significantly affects binding affinity, as seen in similar compounds like 6-(hydroxymethyl)pyridin-3-ol .

Q. What biocatalytic methods are available for synthesizing pyridin-3-ol derivatives?

Methodology :

  • Enzymatic Oxyfunctionalization : Use whole-cell systems (e.g., Burkholderia sp. MAK1) to hydroxylate pyridine precursors. Optimize reaction conditions (pH 7.0, 30°C, 48 hours) and monitor yield via GC-MS .
  • Comparison : Biocatalysis avoids harsh reagents but may require strain engineering to improve substrate tolerance .

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